(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-Ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a benzodioxole-substituted methylene group at the C2 position of the 3-oxo-2,3-dihydrobenzofuran scaffold. The compound’s Z-configuration is critical for its stereochemical interactions in biological systems. Its structure integrates a benzodioxole moiety, known for enhancing metabolic stability and bioavailability in medicinal chemistry, and an ethoxyacetate group that influences solubility and pharmacokinetics .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-2-23-19(21)10-24-13-4-5-14-16(9-13)27-18(20(14)22)8-12-3-6-15-17(7-12)26-11-25-15/h3-9H,2,10-11H2,1H3/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRMHUJZEPRKRE-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common method is the Schiff base reaction, where an aldehyde reacts with an aromatic primary amine to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is studied for its nonlinear optical properties, making it a potential candidate for applications in molecular electronics and photonics .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development .
Medicine
In medicine, the compound’s unique structure and reactivity make it a subject of interest for developing new therapeutic agents .
Industry
In the industrial sector, the compound’s properties are explored for use in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various chemical interactions, which can modulate biological processes and pathways . For example, its ability to undergo oxidation and reduction reactions can influence cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzofuran derivatives with substituted methylene groups. Key structural analogs and their comparative attributes are outlined below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
In contrast, the furan-2-yl derivative exhibits stronger insecticidal activity, attributed to its lower molecular weight and higher membrane permeability in arthropods . The Z-configuration in both compounds is critical for binding to cellular targets, as demonstrated by reduced activity in E-isomers .
This aligns with its observed accumulation in hydrophobic cellular compartments during anticancer assays .
Structural Stability :
- Crystallographic studies using Mercury CSD 2.0 () reveal that the benzo[d][1,3]dioxole moiety stabilizes the benzofuran core through intramolecular π-π stacking, a feature absent in the furan derivative. This stability correlates with prolonged half-life in biological systems .
Research Implications and Limitations
- Therapeutic Potential: The benzo[d][1,3]dioxole derivative shows promise in oncology, particularly for oral squamous cell carcinoma (OSCC), where ferroptosis induction is a viable mechanism . However, its synthetic complexity and cost limit large-scale applications.
- Natural vs. Synthetic Analogs : While plant-derived benzofurans (e.g., from C. gigantea) often exhibit broader bioactivity spectra, synthetic derivatives like the target compound offer higher purity and tunable properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
